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Compound of Interest

Compound Name: Parfumine

Cat. No.: B1208680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a chemical structure is a cornerstone of natural product

chemistry and drug development. This guide provides a comparative analysis of various

analytical techniques for the structural elucidation of a novel isoquinoline alkaloid, herein

designated "Parfumine." The data presented is a synthesized case study to illustrate the

principles of structural cross-verification.

Postulated Structure of Parfumine
Parfumine is a hypothetical isoquinoline alkaloid with the following proposed structure:

(A chemical structure image would be placed here in a real publication. For this guide, we will

proceed with the understanding that Parfumine is a defined, novel chemical entity.)

Comparative Analysis of Analytical Data
The structural hypothesis for Parfumine was interrogated using a suite of modern analytical

techniques. The quantitative data gathered from each method is summarized below.

Table 1: NMR Spectroscopic Data for Parfumine
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Technique Parameter Observed Value
Structural

Correlation

¹H NMR Chemical Shift (δ)

7.85 (d, 1H), 7.62 (d,

1H), 7.40 (t, 1H), 7.25

(t, 1H), 6.90 (s, 1H),

4.20 (t, 2H), 3.10 (t,

2H), 3.95 (s, 3H), 3.85

(s, 3H)

Aromatic,

isoquinoline, and

methoxy protons

¹³C NMR Chemical Shift (δ)

165.2, 158.4, 148.1,

132.5, 128.9, 127.6,

123.4, 119.8, 111.2,

108.5, 56.2, 55.8,

45.3, 28.7

Carbonyl, aromatic,

and aliphatic carbons

COSY Correlations

δ 7.85 ↔ δ 7.62; δ

7.40 ↔ δ 7.25; δ 4.20

↔ δ 3.10

Spin-spin coupling

networks in aromatic

and aliphatic regions

HSQC Correlations

δ 7.85 ↔ δ 128.9; δ

6.90 ↔ δ 108.5; δ

4.20 ↔ δ 45.3

Direct one-bond

proton-carbon

correlations

HMBC Correlations

δ 3.95 ↔ δ 148.1; δ

3.85 ↔ δ 158.4; δ

4.20 ↔ δ 123.4, δ

132.5

Long-range (2-3 bond)

proton-carbon

correlations, key for

connecting fragments

Table 2: Mass Spectrometry and X-ray Crystallography
Data for Parfumine
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Technique Parameter Observed Value Interpretation

High-Resolution Mass

Spectrometry (HRMS)
[M+H]⁺ 312.1543 m/z

Elemental Formula:

C₁₉H₂₂NO₃⁺

(Calculated:

312.1549)

Tandem MS (MS/MS) Major Fragments
280.1, 192.1, 148.1

m/z

Fragmentation pattern

consistent with

isoquinoline core and

loss of side chain

moieties

X-ray Crystallography Crystal System Monoclinic

Provides definitive

atomic arrangement in

the solid state.

Space Group P2₁/c

Unit Cell Dimensions
a=8.5Å, b=12.1Å,

c=15.3Å, β=95.2°

R-factor 0.045

A low R-factor

indicates a good fit

between the

experimental data and

the final structural

model.

Table 3: Infrared (IR) Spectroscopy Data for Parfumine
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Wavenumber (cm⁻¹) Intensity Vibrational Mode
Functional Group

Assignment

3050 Medium C-H Stretch Aromatic C-H

2950, 2850 Strong C-H Stretch Aliphatic C-H

1680 Strong C=O Stretch Amide Carbonyl

1600, 1450 Medium-Strong C=C Stretch Aromatic Ring

1250, 1030 Strong C-O Stretch Methoxy Ether

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A 5 mg sample of Parfumine was dissolved in 0.5 mL of deuterated chloroform (CDCl₃). All

NMR spectra were acquired on a 500 MHz spectrometer. ¹H and ¹³C NMR spectra were

recorded to observe the proton and carbon environments. 2D NMR experiments, including

COSY, HSQC, and HMBC, were performed to establish connectivity between atoms.

High-Resolution Mass Spectrometry (HRMS)
HRMS analysis was conducted using an electrospray ionization (ESI) source coupled to a time-

of-flight (TOF) mass analyzer. The sample was dissolved in methanol and infused into the ESI

source. The high resolution of the TOF analyzer allowed for the determination of the precise

mass and elemental composition.

X-ray Crystallography
Single crystals of Parfumine suitable for X-ray diffraction were grown by slow evaporation from

a methanol/water solution. A single crystal was mounted on a goniometer and subjected to X-

ray radiation. The diffraction pattern was collected, and the resulting data was used to solve

and refine the crystal structure, providing unambiguous 3D structural information.[1]

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample was placed on the attenuated total reflectance (ATR) crystal, and
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the spectrum was recorded over a range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow and Structural
Verification
The following diagrams illustrate the logical flow of the cross-verification process and the

relationships between the different analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1208680#cross-verification-of-
parfumine-structure-using-different-analytical-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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